n-Carbobenzoxy-1,10-diaminodecane hydrochloride

PROTAC Linker Spacer Arm Conjugation Chemistry

Researchers needing sequential coupling of symmetrical diamines face orthogonal protection challenges. N-Cbz-1,10-diaminodecane HCl solves this with a Cbz-protected amine stable to mild acid/base and a free amine as hydrochloride salt. • Orthogonal stability: withstands 20% TFA and piperidine in SPPS • C10 spacer optimizes hydrophobicity, linker flexibility, and ternary complex formation • HCl salt ensures high DMF/DMSO solubility for efficient resin coupling • White crystalline powder, ≥98% (HPLC), globally available with batch COA

Molecular Formula C18H31ClN2O2
Molecular Weight 342.9 g/mol
CAS No. 1051420-13-3
Cat. No. B1496238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Carbobenzoxy-1,10-diaminodecane hydrochloride
CAS1051420-13-3
Molecular FormulaC18H31ClN2O2
Molecular Weight342.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCCCCCCCN.Cl
InChIInChI=1S/C18H30N2O2.ClH/c19-14-10-5-3-1-2-4-6-11-15-20-18(21)22-16-17-12-8-7-9-13-17;/h7-9,12-13H,1-6,10-11,14-16,19H2,(H,20,21);1H
InChIKeyXDIZWAPVTINSPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Carbobenzoxy-1,10-diaminodecane HCl Product Overview


n-Carbobenzoxy-1,10-diaminodecane hydrochloride (CAS 1051420-13-3), also known as N-Cbz-1,10-diaminodecane hydrochloride, is a monoprotected aliphatic diamine linker comprising a ten-carbon chain with a carbobenzoxy (Cbz) protecting group on one terminal amine and a free amine as the hydrochloride salt [1]. It is a white to almost white crystalline powder with a molecular weight of 342.91 g/mol and a melting point of 176 °C . This compound is widely employed in peptide synthesis and bioconjugation as a versatile building block for introducing C10 spacer arms, where the Cbz group provides orthogonal protection under mild conditions while the free amine enables selective coupling .

Workflow Monoprotected C10 diamine for sequential bioconjugation
Protection Cbz orthogonal to mild acid and base deprotection
Form Hydrochloride salt for aqueous coupling workflows

Why n-C10 Cbz-Diamine Cannot Be Substituted


In chemical biology and peptide synthesis, substitution of a C10 monoprotected diamine linker with shorter or longer chain analogs, alternative protecting groups, or unprotected diamines is not equivalent. The ten‑carbon aliphatic chain dictates critical physicochemical parameters—hydrophobicity, flexibility, and spatial separation—that directly influence conjugation efficiency, target engagement, and pharmacokinetic properties in downstream applications [1]. Replacing the Cbz group with a Boc or Fmoc group alters deprotection conditions, orthogonality, and stability profiles [2]. Substituting with an unprotected diamine eliminates the ability to perform sequential coupling reactions [3]. These differences necessitate a data‑driven selection process, as detailed in the quantitative evidence below.

Chain length analogs (C8 or C12) shift lipophilicity and may alter conjugation reach
Boc or Fmoc analogs change deprotection orthogonality and may limit multi-step strategies
Unprotected diamine or free base may not support selective sequential coupling

n-Carbobenzoxy-1,10-diaminodecane HCl: Evidence vs. Analogs


Chain Length: C10 vs. C8 and C12 Linkers

The 10‑carbon chain of n‑Carbobenzoxy‑1,10‑diaminodecane hydrochloride provides an intermediate hydrophobicity and flexibility profile compared to C8 and C12 analogs [1]. In a comparative study of macrolide antibiotic conjugates, antibacterial efficacy increased with linker length, indicating that the C10 chain offers a distinct balance between solubility and target accessibility . While no direct head‑to‑head binding assay for this specific compound was identified, the 10‑carbon spacer (LogP ~3.43) [2] sits between C8 (LogP ~2.7) and C12 (LogP ~4.2) analogs, enabling fine‑tuning of lipophilicity for optimal membrane permeability .

Chain Length: C10 vs. C8/C12
Class-level
LogP ~3.43, intermediate between C8 (~2.7) and C12 (~4.2)
Balanced lipophilicity for membrane permeability review
Computed XLogP3; direct binding data unavailable
PROTAC Linker Spacer Arm Conjugation Chemistry

Protecting Group: Cbz vs. Boc vs. Fmoc

The Cbz (carbobenzoxy) protecting group in this compound can be removed under hydrogenolytic conditions (H₂/Pd‑C) or with strong acids (e.g., HBr/AcOH), whereas the Boc group requires milder acidic conditions (TFA) and Fmoc is base‑labile (piperidine) [1]. This orthogonal stability allows Cbz‑protected linkers to be used in multi‑step syntheses where acid‑ or base‑sensitive functionalities are present [2]. In contrast, Boc‑protected analog 1‑Boc‑1,10‑diaminodecane (CAS 216961‑61‑4) and Fmoc‑protected analog (CAS 1823474‑75‑4) are incompatible with strongly acidic or basic reaction conditions, respectively.

Protecting Group: Cbz vs. Boc/Fmoc
Class-level
Cbz stable to mild acid and base; removed by hydrogenolysis or strong acid
Supports orthogonal deprotection in multi-step synthesis
Boc labile to TFA; Fmoc labile to piperidine
Peptide Synthesis Orthogonal Protection SPPS

Purity Specifications: HPLC vs. Alternative Vendors

The target compound is commercially available with a purity of >98.0% (HPLC) from major suppliers such as TCI and Aladdin . In contrast, the unprotected diamine 1,10‑diaminodecane is typically offered at 97% purity , and the Boc‑protected analog is available at 97% [1]. The higher purity specification reduces the need for additional purification steps in sensitive applications, potentially lowering overall synthesis costs and improving yield reproducibility.

Purity: HPLC Specification
Specification review
>98.0% (HPLC area%)
May reduce by-product formation in sensitive couplings
Vendor specification; ≥1% higher than Boc analog
Analytical Specification Quality Control Procurement

Storage Stability: Room Temperature vs. Cold Chain

n-Carbobenzoxy-1,10-diaminodecane hydrochloride can be stored at room temperature (recommended <15°C in a cool, dark place) . In contrast, the Fmoc‑protected analog requires storage at -20°C , and the Boc‑protected analog is recommended for storage at 2–8°C under inert gas . This room‑temperature stability simplifies shipping, handling, and long‑term inventory management, potentially reducing operational costs and minimizing risks of degradation during transport.

Storage: Room Temp vs. Cold Chain
Data to verify
Room temperature storage; no cold chain required
Simplifies inventory for high-throughput workflows
Comparators require refrigeration or freezing
Stability Logistics Inventory Management

Hydrophobicity & Flexibility: Aliphatic vs. PEG Linkers

The C10 aliphatic chain in this compound provides a rigid, hydrophobic spacer with a computed LogP of ~3.4 for the free diamine core, whereas PEG‑based linkers (e.g., Cbz‑NH‑PEG2‑C2‑acid) are more hydrophilic and flexible . In PROTAC design, linker composition directly impacts ternary complex formation and degradation efficiency [1]. The hydrophobic nature of the C10 spacer may enhance membrane permeability but could reduce aqueous solubility compared to PEG linkers, offering a distinct physicochemical profile for optimization.

Aliphatic vs. PEG Linkers
Class-level
C10 LogP ~3.43; PEG linker LogP <1.0; LogP difference >2.5 units
Rigid hydrophobic spacer for PROTAC ternary complex studies
PEG linkers offer higher aqueous solubility
PROTAC Design Drug Conjugation Linker Optimization

Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of this compound enhances aqueous solubility and stability compared to the free base (CAS 62196-18-3) [1]. The hydrochloride salt is a white to almost white crystalline powder with a melting point of 176°C, which is well‑defined and facilitates accurate weighing and handling . This improved solubility profile supports efficient coupling reactions in polar solvents and reduces the need for organic co‑solvents in aqueous bioconjugation protocols .

HCl Salt vs. Free Base
Class-level
Hydrochloride salt; crystalline powder; soluble in water and polar solvents
Supports aqueous coupling and automated synthesis handling
Free base is typically oil or low-melting solid
Aqueous Solubility Coupling Efficiency Formulation

n-Carbobenzoxy-1,10-diaminodecane HCl Applications


Bidentate Immunoadjuvant Conjugate Synthesis

n-Carbobenzoxy-1,10-diaminodecane hydrochloride has been employed as a lipophilic C-terminal linker in the synthesis of muramyl-dipeptide-related amphiphilic analogs for immunoadjuvant development [1]. The C10 aliphatic chain provides optimal hydrophobicity for membrane interaction while the Cbz-protected amine enables selective N-acylation with aldonic and uronic acid lactones. This application leverages the compound's chain length and orthogonal protection profile as established in the evidence above.

SPPS with Orthogonal Protection

The Cbz group offers orthogonal stability to both mild acid (e.g., 20% TFA) and base (e.g., piperidine), making this compound ideal for SPPS workflows that incorporate both Boc- and Fmoc-protected amino acids [2]. The hydrochloride salt form ensures high solubility in DMF and DMSO, facilitating efficient coupling reactions on resin. This application capitalizes on the unique deprotection profile and solubility advantages highlighted in the comparative evidence.

PROTAC Linker Optimization

In PROTAC design, the C10 aliphatic chain provides a rigid, hydrophobic spacer that can enhance ternary complex formation with hydrophobic protein targets [3]. The compound's room-temperature stability simplifies high-throughput linker screening, while the Cbz group allows for orthogonal deprotection during PROTAC assembly. This scenario is directly supported by the linker flexibility and stability comparisons presented in Section 3.

Polymer-Supported Unsymmetrical Diamide Synthesis

As demonstrated in polymer-supported organic synthesis, the reaction of polymer-bound carbonates with 1,10-diaminodecane yields monoprotected aminocarbamates that can be further functionalized [4]. The Cbz-protected analog described herein is the soluble equivalent of this strategy, enabling solution-phase synthesis of unsymmetrical diamides and monoamide monotosylamides in 80% yield. This application validates the compound's utility in stepwise functionalization of symmetrical diamines.

Application
Selection Property
Validation Focus
Immunoadjuvant conjugate synthesis
C10 lipophilic spacer arm
Cbz-selective N-acylation efficiency
SPPS orthogonal protection workflows
Cbz acid/base stability profile
Coupling yield in DMF/DMSO on resin
PROTAC linker optimization studies
Rigid hydrophobic C10 spacer
Ternary complex formation review
Stepwise unsymmetrical diamide synthesis
Monoprotected amine handle
Sequential functionalization yield

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